molecular formula C12H8FNO2 B1616620 4-Fluoro-4'-nitro-1,1'-biphenyl CAS No. 398-24-3

4-Fluoro-4'-nitro-1,1'-biphenyl

Cat. No.: B1616620
CAS No.: 398-24-3
M. Wt: 217.2 g/mol
InChI Key: GMPGAPATPBXNSX-UHFFFAOYSA-N
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Description

4-Fluoro-4’-nitro-1,1’-biphenyl: is an organic compound with the molecular formula C12H8FNO2 . It consists of a biphenyl structure with a fluorine atom at the 4-position and a nitro group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-nitro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed between 4-fluorophenylboronic acid and 4-iodonitrobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dioxane at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of 4-Fluoro-4’-nitro-1,1’-biphenyl may involve similar cross-coupling reactions but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-4’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-nitro-1,1’-biphenyl is primarily related to its ability to undergo various chemical reactions due to the presence of the fluorine and nitro groups. The fluorine atom can influence the electronic properties of the molecule, making it more reactive in certain types of reactions. The nitro group can participate in redox reactions, leading to the formation of different derivatives with potential biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-4’-nitro-1,1’-biphenyl is unique due to the combination of the electron-withdrawing nitro group and the electron-donating fluorine atom. This combination imparts distinct electronic properties to the molecule, making it useful in various chemical reactions and applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPGAPATPBXNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192871
Record name 4-Fluoro-4'-nitro-1,1'-biphenyl
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-24-3
Record name 4-Fluoro-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Fluoro-4'-nitro-1,1'-biphenyl
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Record name NSC73091
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73091
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Record name 4-Fluoro-4'-nitro-1,1'-biphenyl
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Record name 4-fluoro-4'-nitro-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
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Record name 4-FLUORO-4'-NITRO-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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